molecular formula C14H28O6 B013809 Octyl beta-D-glucopyranoside CAS No. 29836-26-8

Octyl beta-D-glucopyranoside

Cat. No. B013809
CAS RN: 29836-26-8
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-RKQHYHRCSA-N
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Description

B-Octylglucoside: is a nonionic surfactant frequently used to solubilize integral membrane proteins for studies in biochemistry. Structurally, it is a glycoside derived from glucose and octanol. It is known for its ability to make lipid bilayers less stiff, similar to other nonphysiological amphiphiles like Genapol X-100 and Triton X-100 .

Future Directions

The investigation of new materials for biomedical applications has represented a relevant subject in the latest decade. Lipid/sugar materials, such as those composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP), could have potential properties to use as nanovesicles for drug delivery .

Biochemical Analysis

Biochemical Properties

Octyl beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the solubilization and crystallization of membrane proteins . It disrupts hydrophobic interactions while maintaining protein structure, enabling the solubilization and purification of membrane proteins .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to completely inhibit cavitation-induced cell lysis in vitro .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with the lipid bilayer of cells. It has been found that this compound can act synergistically with cholesterol in polar–nonpolar spaces of the DPPC bilayer, where the hydrophobic nature of certain substances leads to incorporation into this hybrid core . This implies changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated good stability over time. For instance, lipid vesicles containing this compound at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .

Transport and Distribution

This compound is known to interact with the lipid bilayer of cells, suggesting that it may be transported and distributed within cells and tissues via this mechanism .

Subcellular Localization

Given its interaction with the lipid bilayer of cells, it is likely that it is localized to the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: B-Octylglucoside can be synthesized via enzymatic methods, particularly through reverse hydrolysis reactions catalyzed by engineered β-glucosidase in non-aqueous reaction systems. The highest yield of B-Octylglucoside (67 mol%) was obtained in a reaction containing 0.5 M glucose, 3 units per milliliter enzyme in 20% (v/v) octanol, and 70% (v/v) [BMIm][PF6] at 30°C .

Industrial Production Methods: Industrial production methods for B-Octylglucoside typically involve the use of organic solvents, ionic liquids, and co-solvent mixtures. These methods leverage the regio- and stereo-selectivity of enzyme-catalyzed reactions under mild conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: B-Octylglucoside primarily undergoes hydrolysis reactions. It can also participate in transglucosylation reactions, where glucose is transferred to another molecule.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by β-glucosidase in the presence of water.

    Transglucosylation: Requires activated glucosyl donors and specific enzymes.

Major Products:

Comparison with Similar Compounds

Similar Compounds:

  • Decyl glucoside
  • Lauryl glucoside
  • Alkyl polyglycoside
  • Octyl thioglucoside

Comparison: B-Octylglucoside is unique in its balance of hydrophilic and hydrophobic properties, making it particularly effective for solubilizing membrane proteins without denaturing them. Compared to decyl glucoside and lauryl glucoside, B-Octylglucoside has a shorter alkyl chain, which can influence its solubilizing properties and critical micelle concentration .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HEGSGKPQLMEBJL-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
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DSSTOX Substance ID

DTXSID6042234
Record name Octyl beta-D-glucopyranoside
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Molecular Weight

292.37 g/mol
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Physical Description

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS]
Record name n-Octyl-beta-D-glucoside
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CAS RN

29836-26-8, 41444-50-2
Record name Octyl β-D-glucopyranoside
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Record name Octyl-beta-D-glucoside
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Record name Octyl beta-D-glucopyranoside
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Record name Octyl glucoside
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Record name 1-O-octyl-β-D-glucopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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